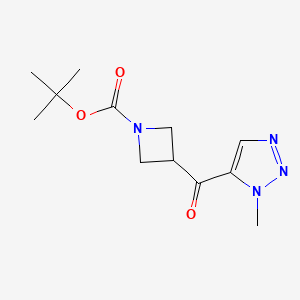

tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate

Overview

Description

Tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to an azetidine ring. The presence of the tert-butyl group enhances its stability and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid and tert-butyl azetidine-1-carboxylate.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and pressure to optimize yield and purity.

Continuous Flow Chemistry: This method can be employed to enhance efficiency and safety, allowing for continuous production without the need for batch processing.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using various nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or basic medium.

Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

Substitution: Nucleophiles like amines or alcohols, in polar aprotic solvents.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or alcohols.

Reduction Products: Alcohols or amines.

Substitution Products: Substituted triazoles or azetidines.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Biology: It serves as a ligand in biological assays and drug discovery processes. Its ability to bind to various receptors makes it valuable in studying biological pathways and developing new therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring can act as a mimic of biological molecules, interfering with or enhancing biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Tert-Butyl 3-formyl-1H-indole-1-carboxylate: Similar in structure but contains an indole ring instead of a triazole ring.

Methyl 1-(3-tert-butyl-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a benzyl group attached to the triazole ring.

Uniqueness: The presence of the azetidine ring and the tert-butyl group in tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate distinguishes it from other similar compounds, providing unique reactivity and stability profiles.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Biological Activity

tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate (CAS Number: 1599529-73-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O3, with a molecular weight of 266.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer properties. For instance, a related study demonstrated that triazole derivatives showed significant antiproliferative activity against various cancer cell lines. Specifically, compounds with the triazole ring displayed reduced IC50 values in human cervix carcinoma (HeLa) cells compared to their non-triazole counterparts .

Table 1: Antiproliferative Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 17 | HeLa | 41 ± 3 |

| Compound 18 | HMEC-1 | 9.6 ± 0.7 |

| Compound FA030 | CML Cells | Not specified |

The presence of the triazole ring was noted to enhance the binding affinity to specific targets within cancer cells, thereby improving therapeutic efficacy .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling and proliferation pathways. For example, studies have shown that triazole-containing compounds can bind to the ATP-binding site of kinases such as MET, influencing downstream signaling pathways critical for tumorigenesis .

Antimicrobial Properties

In addition to anticancer activity, triazole derivatives have been explored for their antimicrobial properties. Research has indicated that these compounds can exhibit significant activity against a range of pathogens due to their ability to disrupt cellular processes in bacteria and fungi .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 32 μg/mL |

| Triazole B | S. aureus | 16 μg/mL |

Case Study 1: Cancer Treatment

In a study focused on the development of small molecule inhibitors for chronic myelogenous leukemia (CML), a derivative containing the triazole structure was shown to have comparable efficacy to imatinib while overcoming resistance mechanisms associated with the disease . This highlights the potential of triazole-based compounds in targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazoles were tested against various bacterial strains. One compound demonstrated a significant reduction in bacterial load in vitro and in vivo models of infection. The findings suggest that modifications on the triazole ring can enhance antimicrobial potency.

Properties

IUPAC Name |

tert-butyl 3-(3-methyltriazole-4-carbonyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-6-8(7-16)10(17)9-5-13-14-15(9)4/h5,8H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRICVVGWQQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CN=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.